molecular formula C12H13NO2 B428060 1-Acetyl-3,3-dimethylindolin-2-one CAS No. 72934-84-0

1-Acetyl-3,3-dimethylindolin-2-one

Cat. No.: B428060
CAS No.: 72934-84-0
M. Wt: 203.24g/mol
InChI Key: WSBBBRWBBKHEFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-Acetyl-3,3-dimethylindolin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the acetylation of 3,3-dimethyl-1,3-dihydro-indol-2-one using acetic anhydride in the presence of a catalyst such as pyridine . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Acetyl-3,3-dimethylindolin-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Acetyl-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Acetyl-3,3-dimethylindolin-2-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific acetyl and dimethyl groups, which contribute to its distinct reactivity and applications.

Properties

CAS No.

72934-84-0

Molecular Formula

C12H13NO2

Molecular Weight

203.24g/mol

IUPAC Name

1-acetyl-3,3-dimethylindol-2-one

InChI

InChI=1S/C12H13NO2/c1-8(14)13-10-7-5-4-6-9(10)12(2,3)11(13)15/h4-7H,1-3H3

InChI Key

WSBBBRWBBKHEFG-UHFFFAOYSA-N

SMILES

CC(=O)N1C2=CC=CC=C2C(C1=O)(C)C

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(C1=O)(C)C

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of N-acetyl oxindole (2.0 g, 11.4 mmol), iodomethane (1.56 mL, 25.1 mmol) and potassium carbonate (3.1 g, 22.8 mmol) in DMSO (20 mL) was stirred at room temperature for 20 h. The reaction mixture was diluted with water. The resulting solids were filtered, washed with water and dried to give N-acetyl dimethyl oxindole as an orange solid (1.9 g, 84%).
Quantity
2 g
Type
reactant
Reaction Step One
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1.56 mL
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reactant
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3.1 g
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reactant
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20 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

3,3-dimethylindolin-2-one: To a stirred solution of 22a (3.2 g, 18.29 mmol) in dry THF (100 mL) was added MeI (2.6 mL, 41.75 mmol, 2.3 eq), followed by the addition of 18-crown-6 (0.51 g, 4.57 mmol, 0.25 eq) at −78° C. under nitrogen. Potassium tert-butoxide (5.12 g, 45.73 mmol, 2.5 eq) was added portionwise. The resulting slurry was stirred at −78° C. for 1 h. The mixture was stirred at −78° C. to rt for 3 h. Cooled in an ice bath, sat'd NH4Cl was added. It was extracted with EtOAc, washed with H2O, brine, dried over MgSO4, filtered, and concentrated to dryness. The residue was purified by flash chromatography (silica gel, hexanes/EtOAc) to give pure 1-acetyl-3,3-dimethylindolin-2-one (1.3 g) (LC-MS ESI 204(M+H)) and pure 3,3-dimethylindolin-2-one (1.0 g) (LC-MS ESI 162 (M+H)) respectively. 1-Acetyl-3,3-dimethylindolin-2-one (1.3 g) was heated in 6N HCl at reflux for 1 h. After cooling, it was poured into crushed ice. It was extracted with Et2O, washed with sat'd NaHCO3, H2O, brine, dried over Na2SO4, filtered, and concentrated to dryness to give almost pure 3,3-dimethylindolin-2-one (1.0 g).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
22a
Quantity
3.2 g
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reactant
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Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
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0.51 g
Type
reactant
Reaction Step Two
Quantity
5.12 g
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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reactant
Reaction Step Four

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